molecular formula C14H11N5O B2591046 Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide CAS No. 909072-22-6

Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide

Cat. No.: B2591046
CAS No.: 909072-22-6
M. Wt: 265.276
InChI Key: BWRFNJLSHRWTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide is a useful research compound. Its molecular formula is C14H11N5O and its molecular weight is 265.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Synthesis and Biological Activity

Isonicotinic acid hydrazide (isoniazid) is a key molecule in supramolecular synthesis and can be chemically modified to enhance its biological activity. This modification can result in more effective agents against Mycobacterium tuberculosis. Co-crystallization with Generally Regarded As Safe (GRAS) compounds or other drugs leads to the creation of pharmaceutical co-crystals, which may have varied melting points and potentially different pharmacological properties (Lemmerer, 2012).

Reagent for Identification of Aldehydes and Ketones

Isonicotinic acid hydrazide serves as an effective reagent for identifying aldehydes and ketones. Many carbonyl compounds form crystalline isonicotinyl hydrazones with distinct melting points, enabling their identification. Some isonicotinyl hydrazones also demonstrate significant in vivo activity against Mycobacterium tuberculosis H37Rv, suggesting potential for therapeutic applications (Sah & Peoples, 1954).

Antitubercular Action

A variety of isonicotinic acid hydrazides substituted with different functional groups exhibit antitubercular action. These derivatives are synthesized and tested for their effectiveness against tuberculosis (Isler et al., 1955).

Targeting Mycobacterium tuberculosis

Isonicotinic acid hydrazide forms a covalent complex with acyl carrier protein synthase, KasA, in Mycobacterium tuberculosis. This interaction is key in its mechanism of action against tuberculosis (Mdluli et al., 1998).

Interaction with Contraceptive Steroids

The compound reacts with norethindrone, a contraceptive steroid, to form isonicotinyl hydrazone. This interaction highlights its potential implications in pharmacology and drug interactions (Watanabe et al., 2005).

Properties

IUPAC Name

N-[(3-amino-2H-isoindol-1-yl)imino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O/c15-12-10-3-1-2-4-11(10)13(17-12)18-19-14(20)9-5-7-16-8-6-9/h1-8,17H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAKMCIAGJCAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2C=C1)N=NC(=O)C3=CC=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.